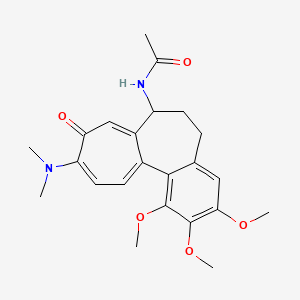

N,N-Dimethylcolchiceinamide

Description

N,N-Dimethylcolchiceinamide (DMCA) is a derivative of colchicine, a naturally occurring alkaloid with a tropolone ring system. DMCA is characterized by the substitution of two methyl groups on the nitrogen atom of the colchiceinamide scaffold. This modification alters its physicochemical properties, such as lipophilicity and metabolic stability, compared to parent compounds like colchicine and colchiceinamide. DMCA and its metabolites (e.g., N-methylcolchiceinamide and colchiceinamide) have been studied for their pharmacokinetic behavior using high-performance liquid chromatography (HPLC) in microbial cultures .

Properties

CAS No. |

2731-13-7 |

|---|---|

Molecular Formula |

C23H28N2O5 |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

N-[10-(dimethylamino)-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |

InChI |

InChI=1S/C23H28N2O5/c1-13(26)24-17-9-7-14-11-20(28-4)22(29-5)23(30-6)21(14)15-8-10-18(25(2)3)19(27)12-16(15)17/h8,10-12,17H,7,9H2,1-6H3,(H,24,26) |

InChI Key |

JZTVSGGQBKGAKT-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)N(C)C)OC)OC)OC |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)N(C)C)OC)OC)OC |

Other CAS No. |

2731-13-7 |

Synonyms |

N,N-dimethylcolchiceinamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares DMCA with key colchicine derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| N,N-Dimethylcolchiceinamide | C₂₂H₂₈N₂O₆ (estimated) | ~416.5 | N,N-dimethylated amine; tropolone ring |

| Colchicine | C₂₂H₂₅NO₆ | 399.43 | Acetamide group; trimethoxy phenyl ring |

| N-Deacetylcolchicine | C₂₀H₂₃NO₅ | 369.41 | Deacetylated at C7; retains methoxy groups |

| N-Methylcolchiceinamide | C₂₁H₂₆N₂O₆ | ~402.4 | Single N-methyl substitution |

| 10-N-Methylaminocolchicine | C₂₂H₂₆N₂O₆ | ~414.4 | Methylamino substitution at C10 |

Notes:

Key Observations :

- DMCA’s dimethylation may reduce renal clearance compared to colchiceinamide, as seen in analogs with increased lipophilicity .

- Structural modifications (e.g., methylation, deacetylation) correlate with altered target affinity and toxicity profiles. For example, N-deacetylcolchicine shows reduced tubulin binding compared to colchicine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.